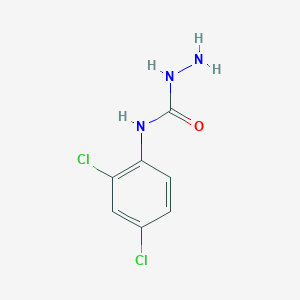

N-(2,4-dichlorophenyl)hydrazinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRODDZHYZHAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618251 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732223-04-0 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl Hydrazinecarboxamide and Its Derivatives

Established Synthetic Routes for N-(2,4-dichlorophenyl)hydrazinecarboxamide

Traditional synthetic approaches to this compound and related structures rely on well-understood reactions involving common precursors. These methods are foundational in organic chemistry for the formation of the semicarbazide (B1199961) moiety.

The most direct route to this compound involves the use of 2,4-dichlorophenylhydrazine as the primary starting material. This precursor contains the substituted phenyl ring and the hydrazine (B178648) group, requiring only the addition of the carboxamide functionality. The synthesis of the precursor itself, 2,4-dichlorophenylhydrazine hydrochloride, typically starts from 2,4-dichloroaniline (B164938). The aniline (B41778) is first diazotized with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by reduction of the resulting diazonium salt, often with a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com

Once the 2,4-dichlorophenylhydrazine is obtained, it can be reacted with a cyanate (B1221674) source, such as potassium cyanate, in a weakly acidic aqueous solution. The hydrazine acts as a nucleophile, attacking the cyanate to form the desired this compound. Another common method involves the reaction of the hydrazine with urea (B33335). Upon heating, urea eliminates ammonia (B1221849) to generate isocyanic acid in situ, which then reacts with the hydrazine.

A general representation of this reaction is shown below:

Step 1: Diazotization and Reduction to form the Hydrazine Precursor Cl₂C₆H₃NH₂ (2,4-dichloroaniline) + NaNO₂ + 2 HCl → [Cl₂C₆H₃N₂]⁺Cl⁻ + NaCl + 2 H₂O [Cl₂C₆H₃N₂]⁺Cl⁻ + SnCl₂/HCl → Cl₂C₆H₃NHNH₂·HCl (2,4-dichlorophenylhydrazine hydrochloride) chemicalbook.com

Step 2: Formation of the Hydrazinecarboxamide Cl₂C₆H₃NHNH₂ + KCNO + H₂O → Cl₂C₆H₃NHNHCONH₂ + KOH

The reaction between hydrazines and isocyanates is a well-established and efficient method for producing semicarbazides (hydrazinecarboxamides). finechem-mirea.ru In this approach, a hydrazine derivative serves as the nucleophile that attacks the electrophilic carbon atom of the isocyanate group. finechem-mirea.rufinechem-mirea.ru

For the synthesis of this compound, this could theoretically be approached in two ways:

Reaction of 2,4-dichlorophenylhydrazine with isocyanic acid (or a salt like potassium cyanate).

Reaction of hydrazine with 2,4-dichlorophenyl isocyanate.

The latter route involves the direct addition of hydrazine (H₂N-NH₂) to the 2,4-dichlorophenyl isocyanate. The lone pair of electrons on one of the hydrazine's nitrogen atoms attacks the carbonyl carbon of the isocyanate, leading to the formation of the this compound product. The reaction is typically rapid and exothermic.

| Reactant 1 | Reactant 2 | Product |

| 2,4-Dichlorophenylhydrazine | Isocyanic Acid (from KCNO) | This compound |

| Hydrazine | 2,4-Dichlorophenyl Isocyanate | This compound |

Hydrazinecarboxamides, also known as semicarbazides, are a versatile class of compounds whose synthesis has been explored through several general pathways. nih.gov These compounds are valuable scaffolds in medicinal chemistry and serve as intermediates for synthesizing various heterocyclic compounds. mdpi.com

Common synthetic strategies include:

Reaction of Hydrazines with Isocyanates: As detailed previously, this is a direct and high-yielding method. finechem-mirea.ru

From Carbamates: Hydrazinolysis of carbamates can yield hydrazinecarboxamides. For instance, arylthiadiazole hydrazinecarboxamides have been synthesized through the hydrazinolysis of corresponding carbamates. researchgate.net

Reaction with Semicarbazide Hydrochloride: In some syntheses, a ketone or aldehyde is reacted with semicarbazide hydrochloride to form a semicarbazone, which contains the hydrazinecarboxamide moiety linked to a carbon atom via a double bond. semanticscholar.orgresearchgate.net For example, 2,4-dihydroxyacetophenone can be treated with semicarbazide hydrochloride to form its corresponding semicarbazone. semanticscholar.orgresearchgate.net

From Acyl Halides and Hydrazine: Although more common for producing acylhydrazides, modifications of this route can be used. Reacting phosgene (B1210022) (a di-acyl chloride) with a substituted hydrazine could potentially lead to the formation of a carbamoyl (B1232498) chloride intermediate, which could then react with ammonia or another amine.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry aims to improve upon established methods by introducing catalytic systems and optimizing reaction conditions to enhance yield, purity, and environmental sustainability.

While direct reactions are often efficient, catalytic methods are being developed to form the N-N and N-C bonds in hydrazine derivatives under milder conditions and with greater functional group tolerance. Many of these advanced methods focus on the broader class of hydrazines and hydrazides but are applicable to hydrazinecarboxamide synthesis. organic-chemistry.org

Palladium-Catalyzed N-arylation: Palladium complexes with specific ligands (e.g., MOP-type ligands) can catalyze the intermolecular N-arylation of hydrazides with aryl halides. organic-chemistry.org This could be adapted to form the N-aryl bond of the target molecule.

Copper-Catalyzed Coupling: Copper(I) iodide (CuI) is a versatile catalyst for C-N bond formation. CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides is a known method for producing N-acyl-N′,N′-disubstituted hydrazines. organic-chemistry.org Systems such as CuI with ligands like 4-hydroxy-L-proline or oxalic diamides have been developed for coupling aryl halides with various nitrogen nucleophiles, including hydrazine hydrate. organic-chemistry.orgresearchgate.net

Nickel-Catalyzed Photochemical Coupling: A recent development involves the use of a Ni(II)-bipyridine complex to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, providing a wide range of arylhydrazines with excellent functional group tolerance. organic-chemistry.org

Ruthenium and Iridium Catalysis: Complexes of ruthenium and iridium have been used to synthesize alkylated acyl hydrazide compounds from alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org While this applies to alkylation, it showcases the power of transition metals in modifying hydrazine derivatives.

These catalytic approaches offer pathways that may avoid harsh reagents and allow for the synthesis of more complex and functionally diverse hydrazinecarboxamide derivatives. youtube.com

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and waste.

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction outcomes. For instance, in acyl substitution reactions to form N-acyl-N'-sulfonyl hydrazides, using cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane (B91453) was found to produce the highest yields. organic-chemistry.org

Temperature and Reaction Time: Traditional methods may require heating for extended periods. mdpi.com Optimization involves finding the lowest possible temperature and shortest time that still result in a high conversion rate.

Use of Microwave or Ultrasonic Irradiation: To accelerate reactions, non-conventional energy sources are employed. The synthesis of hydrazine carboxamides has been shown to be much faster and more productive when conducted under ultrasonic irradiation in an environmentally friendly water-glycerol solvent system compared to conventional heating methods. researchgate.net

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst is important for both cost and reducing potential contamination of the final product. Catalyst loading is often optimized in the range of 0.0001 to 20% by weight. google.com The hydrogen pressure in catalytic hydrogenation reactions is another key parameter, typically ranging from atmospheric pressure up to 30.4 MPa. google.com

A novel approach for hydrazide synthesis involves an SN2 substitution at the amide nitrogen atom using O-tosyl hydroxamates as electrophiles. nih.gov This method features mild conditions and broad substrate scope, representing an advanced strategy for creating complex hydrazide scaffolds. nih.gov

| Parameter | Conventional Method | Optimized/Advanced Method | Benefit |

| Energy Source | Conventional heating (reflux) | Ultrasonic irradiation researchgate.net | Faster reaction, higher productivity |

| Solvent | Organic solvents (e.g., ethanol) | Water-glycerol system researchgate.net | Environmentally friendly ("green") |

| Catalysis | Stoichiometric reagents | Transition metal catalysis (e.g., Cu, Pd, Ni) organic-chemistry.org | Milder conditions, broader scope |

| Reaction Type | Nucleophilic addition | SN2 at amide nitrogen nih.gov | Novel strategy, complex scaffolds |

Chemical Reactivity and Derivatization Studies of this compound

This compound, a semicarbazide derivative, possesses a versatile chemical scaffold characterized by multiple reactive sites. These include the nucleophilic nitrogen atoms of the hydrazine moiety, the carbonyl group, and the active hydrogens, which allow for a wide range of chemical transformations. Research into its reactivity has paved the way for the synthesis of a diverse library of derivatives, primarily focusing on the generation of novel heterocyclic systems and hybrid molecules with potential applications in medicinal chemistry.

The oxidation of hydrazine derivatives, including N-acylhydrazines and semicarbazides, is a key transformation that often leads to the formation of azo compounds or facilitates cyclization into heterocyclic structures. While specific oxidation studies on this compound are not extensively detailed, its reactivity can be inferred from analogous structures like semicarbazones and aromatic hydrazides.

Common oxidative pathways involve the use of various oxidizing agents that can lead to distinct products. For instance, the oxidation of semicarbazones, which can be formed from the reaction of this compound with aldehydes or ketones, is a well-established route to 1,3,4-oxadiazole (B1194373) derivatives. asianpubs.orgcdnsciencepub.comnih.gov Reagents such as lead tetraacetate cdnsciencepub.com, ceric ammonium (B1175870) nitrate (B79036) asianpubs.orgresearchgate.net, and bromine in acetic acid nih.gov can effect an oxidative cyclization, converting the semicarbazone into a 2-amino-1,3,4-oxadiazole or a related oxadiazolin-2-one structure.

Another potential oxidation pathway involves the direct oxidation of the hydrazine moiety. Green oxidation methods using metal-free, recyclable reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, known as Bobbitt's salt, have been shown to convert aromatic hydrazides into aromatic diazenes. organic-chemistry.orgodu.edu This suggests that this compound could potentially be oxidized to form a reactive diazene (B1210634) intermediate, which could be trapped or undergo further reactions.

The resulting oxo derivatives, particularly oxadiazoles, are of significant interest due to their prevalence in biologically active compounds. The specific outcome of the oxidation reaction is highly dependent on the substrate, the chosen oxidant, and the reaction conditions.

The reduction of this compound can target either the carbonyl group or the N-N bond of the hydrazine moiety, depending on the reducing agent and reaction conditions.

Reduction of the carbonyl group is a common transformation for acylhydrazines. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, though LiAlH₄ is a much stronger reducing agent required for this transformation. ncert.nic.inuop.edu.pk This would convert the hydrazinecarboxamide into the corresponding N-(2,4-dichlorophenyl)-N'-methylhydrazine. However, under forcing conditions, these powerful hydrides can also cleave the N-N bond. psu.edu

Alternatively, if this compound is first condensed with a carbonyl compound to form a hydrazone, the resulting C=N bond can be selectively reduced. Reagents such as sodium borohydride, sodium cyanoborohydride, or magnesium in methanol (B129727) are effective for reducing N'-acyl hydrazones to the corresponding substituted hydrazides. researchgate.net The classic Wolff-Kishner reduction, which involves the in-situ formation of a hydrazone followed by treatment with a strong base at high temperatures, typically reduces the carbonyl group completely to a methylene group. wikipedia.org

Reductive cleavage of the N-N bond is another possible pathway, usually requiring harsher conditions or specific catalytic systems. psu.edu This reaction would break the hydrazine moiety to yield two separate amine-containing fragments: 2,4-dichloroaniline and a derivative of carbamic acid. The choice of reagent is critical for directing the reaction towards the desired hydrazine derivative while avoiding unwanted side reactions like N-N bond cleavage.

The hydrazine moiety in this compound contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The terminal nitrogen (NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom adjacent to the carbonyl group, which experiences reduced electron density due to resonance. This difference in reactivity allows for selective substitution reactions.

Acylation: The terminal nitrogen can readily react with acylating agents such as acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction. wustl.eduwikipedia.org This process leads to the formation of N,N'-diacylhydrazine derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct. wustl.edu This derivatization is a common strategy to build more complex molecular architectures.

Alkylation: Similarly, the terminal nitrogen can act as a nucleophile towards alkyl halides or other alkylating agents to form N-alkyl-N'-acylhydrazine derivatives. organic-chemistry.org Direct reductive alkylation, where a hydrazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent, is another efficient method for introducing alkyl groups. organic-chemistry.org The regioselectivity of these reactions is crucial, as substitution can potentially occur at either nitrogen, although it is favored at the more nucleophilic terminal position.

These substitution reactions are fundamental for expanding the library of derivatives from the parent compound, enabling the attachment of various functional groups and molecular fragments to the hydrazine core.

The N-N-C=O scaffold of this compound is a valuable precursor for the synthesis of five-membered heterocyclic rings, which are prominent motifs in many pharmacologically active molecules.

1,3,4-Oxadiazoles: One of the most common transformations is the cyclization to form 1,3,4-oxadiazoles. This can be achieved by reacting the hydrazinecarboxamide with a carboxylic acid derivative (or orthoesters) under dehydrating conditions, or by first converting it to an acylthiosemicarbazide and then performing an oxidative cyclodesulfurization. nih.govjchemrev.com Alternatively, oxidative cyclization of semicarbazones derived from the parent compound is a widely used method. asianpubs.orgresearchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be accomplished by reacting this compound with reagents that provide the remaining carbon and nitrogen atoms for the ring. For example, reaction with amidines or imidates can lead to the formation of the triazole ring. organic-chemistry.orgisres.org Another route involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base. frontiersin.orgnih.gov

Pyrazoles and Pyrazolones: The classic Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.netyoutube.com this compound can react with β-dicarbonyl compounds like acetylacetone (B45752) or β-ketoesters. The initial condensation is followed by an intramolecular cyclization and dehydration to yield the corresponding N-substituted pyrazole or pyrazolone (B3327878) derivative. nih.govnih.gov Multicomponent reactions have emerged as powerful tools for the one-pot synthesis of highly substituted pyrazoles from hydrazines, aldehydes, and active methylene compounds. nih.gov

| Heterocyclic Analog | Precursor/Reagent(s) | General Reaction Type | Ref. |

| 1,3,4-Oxadiazole | Carboxylic acids / Dehydrating agent | Cyclocondensation | nih.gov |

| Semicarbazone / Oxidizing agent (e.g., CAN, Br₂) | Oxidative Cyclization | asianpubs.orgresearchgate.net | |

| 1,2,4-Triazole | Amidines or Imidates | Cyclocondensation | organic-chemistry.orgisres.org |

| Isothiocyanates, followed by cyclization | Addition-Cyclization | frontiersin.orgnih.gov | |

| Pyrazole | 1,3-Dicarbonyl compounds | Knorr Synthesis (Cyclocondensation) | researchgate.netyoutube.com |

| Pyrazolone | β-Ketoesters | Cyclocondensation | nih.gov |

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (bioactive moieties) into a single molecule. nih.govsciforum.net The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual parent molecules. The this compound scaffold is an attractive platform for this approach, often through its N-acyl hydrazone (NAH) derivatives. nih.gov

NAHs are formed by the condensation of the terminal hydrazine nitrogen with an aldehyde or ketone. This reaction creates a versatile linker that can connect the core hydrazinecarboxamide structure to another bioactive molecule containing a carbonyl group. This strategy has been employed to synthesize a variety of hybrid molecules.

Examples of Hybridization Strategies:

Ferrocene Hybrids: N-acyl hydrazones have been conjugated with ferrocene, a unique organometallic scaffold, to create novel immunomodulatory agents. nih.gov The resulting ferrocenyl-N-acyl hydrazone hybrids combine the structural features of both moieties.

NSAID Hybrids: The N-acyl hydrazone linkage has been used to connect non-steroidal anti-inflammatory drugs (NSAIDs) like carprofen (B1668582) to a hydrazide core, aiming to develop new agents with potential tuberculostatic activity. nih.gov

Heterocycle Hybrids: The parent compound can be linked to other heterocyclic systems, such as oxazoles, to generate acylhydrazone-oxazole hybrids. sciforum.net This approach combines the known pharmacological properties of different heterocyclic rings into a single chemical entity.

Bioconjugation: Specialized linkers containing hydrazine functionalities, such as S-HyNic (Succinimidyl-6-hydrazinonicotinate), are used in "HydraLinkk" chemistry to conjugate biomolecules like proteins and antibodies. interchim.fr This demonstrates the utility of the hydrazine-carbonyl reaction in creating stable bioconjugates.

These conjugation and hybridization strategies underscore the synthetic utility of this compound and its derivatives as building blocks for creating complex, multifunctional molecules. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of N 2,4 Dichlorophenyl Hydrazinecarboxamide and Its Interactions

Molecular Docking Studies for Ligand-Receptor Interactions

No molecular docking studies investigating the interactions of N-(2,4-dichlorophenyl)hydrazinecarboxamide with any specific biological receptors or proteins have been reported in the searched literature.

Prediction of Binding Modes and Interaction Forces with Biological Targets

There is no specific information in the reviewed literature detailing the predicted binding modes or interaction forces of this compound with specific biological targets.

Molecular docking is a common computational technique used to predict how a molecule binds to a receptor. nih.gov For other classes of hydrazine (B178648) derivatives, docking studies have been performed to identify potential biological targets and understand binding interactions, which often involve hydrogen bonds and hydrophobic interactions. nih.gov For instance, studies on different semicarbazide (B1199961) derivatives have used molecular docking to evaluate their binding energy and potential as antifungal or antioxidant agents. uns.ac.rsxisdxjxsu.asia These analyses typically identify key amino acid residues within a protein's active site that interact with the ligand, but such specific data is not available for this compound.

Estimation of Binding Affinities and Energetics

Specific estimations of binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), and the energetics of binding for this compound with any biological target are not reported in the available scientific literature.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. Computational methods, such as free energy calculations, are often used to estimate these values. For example, in studies of other novel hydrazine derivatives, molecular dynamics (MD) simulations have been employed to assess the stability of ligand-protein complexes and estimate binding free energies, providing a more dynamic and accurate picture of the interaction than docking alone. nih.govxisdxjxsu.asia This level of detailed energetic analysis has not been published for this compound.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis specific to this compound has not been found in the surveyed literature.

NBO analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the electronic structure and bonding. While NBO analyses have been performed on various organic molecules, including other hydrazine and semicarbazide derivatives, to understand their stability and electronic properties, the specific results of such an analysis for this compound are not documented.

Structure Activity Relationship Sar and Mechanistic Elucidation in Hydrazinecarboxamide Research

Correlation of Structural Features with Biological Activities

The biological activity of N-(2,4-dichlorophenyl)hydrazinecarboxamide is intrinsically linked to its unique structural components. The dichlorophenyl moiety, the nature and position of any additional substituents, the hydrazinecarboxamide linkage, and the compound's stereochemistry all play pivotal roles in defining its interaction with biological targets.

Influence of the Dichlorophenyl Moiety on Activity

The 2,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the biological activity of many compounds. In some instances, the presence and position of chlorine atoms can significantly enhance the efficacy of a molecule. This is often attributed to the electronic and steric properties of chlorine, which can influence the compound's binding affinity to its target receptor. For example, in the context of herbicidal activity, the 2,4-dichloro substitution is a well-known feature of auxinic herbicides, suggesting its importance in interacting with plant-specific targets.

Impact of Substituent Nature and Position on Aromatic Rings

A comparative analysis of different halogen substitutions on the phenyl ring of hydrazinecarboxamide derivatives could provide valuable insights into the structure-activity relationship (SAR). The following table illustrates hypothetical activity data based on common SAR principles, where different substitutions on the phenyl ring could lead to varied biological responses.

| Substituent at Position 2 | Substituent at Position 4 | Relative Biological Activity |

| Cl | Cl | +++ |

| H | Cl | ++ |

| Cl | H | + |

| H | H | - |

| F | F | +/- |

| Br | Br | ++ |

This table is for illustrative purposes and represents a potential SAR trend.

Role of the Hydrazinecarboxamide Linkage and its Modifications

The hydrazinecarboxamide linker is not merely a passive scaffold but an active participant in the molecule's biological activity. This functional group can engage in crucial hydrogen bonding and other non-covalent interactions with the amino acid residues within the binding pocket of a target protein. Modifications to this linkage, such as altering its length, flexibility, or hydrogen-bonding capacity, can have a profound impact on the compound's inhibitory potency. The integrity of this linker is often essential for maintaining the correct orientation of the dichlorophenyl moiety for optimal interaction with its biological target.

Stereochemical Contributions to Activity

While specific stereochemical studies on this compound are not widely available in the reviewed literature, it is a well-established principle in pharmacology that the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Chiral centers within a molecule can lead to enantiomers that may exhibit different potencies, efficacies, and even different types of biological activity. Future research focusing on the stereoselective synthesis and biological evaluation of different stereoisomers of this compound and its derivatives could uncover more potent and selective compounds.

Mechanisms of Action at the Molecular Level

The biological effects of this compound are a direct consequence of its interactions with specific biomolecules. Identifying these molecular targets and understanding the mechanisms of inhibition are key to elucidating its mode of action.

Enzyme Inhibition Mechanisms and Specific Enzyme Targets (e.g., Shikimate Pathway Enzymes, Cholinesterases, Proteases)

Research into compounds with similar structural features provides strong indications of potential enzyme targets for this compound.

Shikimate Pathway Enzymes: One of the most promising areas of investigation is the inhibition of enzymes within the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. A closely related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been shown to exhibit inhibitory activity against ketol-acid reductoisomerase (KARI), a key enzyme in this pathway. This suggests that this compound may also exert its biological effects by targeting KARI or other enzymes in the shikimate pathway.

The following table summarizes the potential enzyme targets and the proposed mechanisms of inhibition.

| Enzyme Target | Pathway | Proposed Inhibition Mechanism |

| Ketol-Acid Reductoisomerase (KARI) | Shikimate Pathway | Competitive or non-competitive inhibition at the active site. |

| Cholinesterases | Neurotransmission | Reversible or irreversible inhibition of acetylcholinesterase or butyrylcholinesterase. |

| Proteases | Various physiological processes | Inhibition of serine, cysteine, or other classes of proteases. |

Cholinesterases: While direct evidence is lacking for this compound, the broader class of hydrazine (B178648) derivatives has been explored for their potential to inhibit cholinesterases, enzymes critical for nerve function. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. Further investigation is warranted to determine if the dichlorophenylhydrazinecarboxamide scaffold possesses anti-cholinesterase activity.

Proteases: Proteases are a diverse group of enzymes involved in a vast array of physiological and pathological processes. The inhibition of specific proteases is a validated therapeutic strategy for various diseases, including viral infections, cancer, and inflammatory disorders. The hydrazinecarboxamide core structure has been incorporated into various protease inhibitors. It is plausible that this compound could interact with the active site of certain proteases, disrupting their catalytic function.

Interaction with Specific Receptors or Biomolecules (e.g., PPARγ, Hormones)

The biological activity of this compound can be significantly influenced by its interactions with specific biomolecules, such as nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a key role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.govnih.gov Synthetic ligands targeting PPARγ, such as the thiazolidinedione class of antidiabetic drugs, bind within a large ligand-binding domain (LBD), modulating the receptor's activity. nih.govelifesciences.org

The N-(2,4-dichlorophenyl) moiety is a key structural feature found in several potent PPARγ modulators. For instance, the compound INT131, which is 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, is a highly potent PPARγ ligand with a distinct biological profile compared to full agonists. nih.gov The presence of the dichlorinated phenyl ring is critical for its interaction within the LBD. Structural studies of related compounds suggest that the 2,4-dichloro group can influence the binding orientation and may clash with certain residues in the orthosteric pocket, leading to a reorientation of the ligand. elifesciences.org This interaction highlights the importance of the substitution pattern on the phenyl ring in determining binding affinity and functional outcome (agonist vs. partial agonist activity).

While direct studies on this compound binding to PPARγ are not extensively documented, the established role of the dichlorophenyl group in other PPARγ ligands suggests a potential for interaction. The hydrazinecarboxamide core provides a scaffold that presents the dichlorophenyl group to the receptor's binding pocket, potentially influencing the conformational state of the receptor and its interaction with co-regulator proteins. elifesciences.org

Disruption of Key Metabolic Pathways

Hydrazine derivatives and compounds containing a 2,4-dichlorophenyl group are known to have the potential to disrupt various metabolic pathways. nih.govmdpi.com Hydrazines, as a class, are recognized for their toxic effects on multiple organ systems, which are often linked to their metabolic biotransformation into reactive species. nih.govnih.gov These reactive intermediates can lead to oxidative stress, depletion of glutathione (B108866), and damage to cellular macromolecules, thereby compromising cellular integrity. nih.gov

The metabolism of hydrazines can contribute significantly to hepatotoxicity through processes catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov Furthermore, hydrazine and its derivatives can induce a functional pyridoxine (B80251) (vitamin B6) deficiency by deactivating key coenzymes, which disrupts the equilibrium between the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitters. nih.gov

Separately, the 2,4-dichlorophenyl moiety, as part of the herbicide 2,4-D, has been shown to induce negative impacts on several metabolic processes:

Energetic Metabolism : 2,4-D can inhibit mitochondrial enzyme activity, leading to a depletion of cellular ATP and compromising the energy supply for hepatic cells. mdpi.com

Xenobiotic Metabolism : Exposure to 2,4-D alters the activity of enzymes related to the metabolism of foreign compounds, including cytochrome P450 and glutathione S-transferase (GST). mdpi.com It can also induce the proliferation of peroxisomes, which are organelles containing oxidative enzymes important for detoxification. mdpi.com

Lipid Metabolism : Studies have indicated that 2,4-D can induce an increase in fatty acid oxidation in the liver. mdpi.com

Given that this compound contains both a hydrazine group and a 2,4-dichlorophenyl group, it has the potential to interfere with these metabolic pathways. Its metabolic stability and profile would be key determinants of its biological effects. dergipark.org.tr

Ligand Binding and Conformational Changes in Target Proteins

The binding of a small molecule ligand to a target protein is a dynamic process that often induces significant conformational changes in the protein, which is fundamental to its mechanism of action. nih.govfrontiersin.org When a ligand binds, it can stabilize a specific receptor conformation (e.g., active or inactive), which in turn affects the recruitment of other proteins and the initiation of downstream signaling cascades. frontiersin.org

A highly relevant analog, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a known antagonist of the CB1 cannabinoid receptor, provides insight into how the 2,4-dichlorophenyl group can govern receptor interaction. nih.govresearchgate.net Conformational analysis of this molecule revealed that the N1-aromatic ring moiety—the 2,4-dichlorophenyl group—dominates the steric binding interaction with the receptor. nih.govresearchgate.net The specific orientation of this group is crucial for its binding and is proposed to contribute significantly to its antagonist activity. nih.gov

This process involves the ligand fitting into a binding pocket and altering the spatial arrangement of key structural elements of the protein, such as alpha-helices and loops. nih.govfrontiersin.org For nuclear receptors like PPARγ, ligand binding induces a conformational shift in the Activation Function 2 (AF2) helix, which is critical for the release of corepressors and the recruitment of coactivators. elifesciences.org The unique structural properties of a ligand, dictated by moieties like the 2,4-dichlorophenyl group, can lead to distinct conformational states and, consequently, a unique biological response. nih.gov

Theoretical and Computational Approaches to SAR and Mechanism

To investigate the structure-activity relationships and mechanisms of action for compounds like this compound, theoretical and computational methods are indispensable tools. These approaches allow researchers to predict molecular properties and interactions, guiding the synthesis and testing of new derivatives.

DFT-SAR Correlation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable descriptors that are often correlated with biological activity in SAR studies. researchgate.net These descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps show the charge distribution around a molecule, identifying regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Global Reactivity Descriptors : Parameters such as electrophilicity, chemical hardness, and chemical potential can be calculated to quantify the reactivity of a molecule. nih.govnih.gov

For example, in a study of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, a compound also containing the N-(2,4-dichlorophenyl) group, DFT calculations were performed to gain insights into its electronic structure and stabilize its geometry. researchgate.net By calculating these properties for a series of hydrazinecarboxamide analogs and correlating them with their measured biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. This allows for the prediction of activity for new, unsynthesized compounds. nih.gov

Interactive Table: Key DFT Descriptors for SAR Analysis

| Descriptor | Definition | Relevance to SAR |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy often correlates with higher reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Helps predict how a molecule will interact with biological nucleophiles (e.g., DNA, proteins). |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes, as well as binding interactions. |

Docking-SAR Integration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein) to form a stable complex. nih.gov It is a powerful tool for integrating structural information into SAR studies. The process typically involves:

Docking a series of structurally related compounds into the active site of a target protein.

Calculating a "docking score" for each compound, which estimates the binding affinity.

Analyzing the predicted binding poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and specific amino acid residues. mdpi.com

This information is then used to explain the observed SAR. For instance, a compound with high biological activity should ideally show a favorable docking score and form strong interactions with critical residues in the binding site. Studies on compounds containing the 2,4-dichlorophenyl group have successfully used this approach. researchgate.net For example, docking of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its analogs into the CB1 receptor helped to build 3D-QSAR models that explained the variance in their binding affinities. nih.govresearchgate.net

By integrating docking results with experimental data, researchers can build robust SAR models that not only explain existing data but also possess predictive power for designing molecules with improved potency and selectivity. mdpi.comnih.gov

Interactive Table: Docking Parameters and Their SAR Implications

| Parameter | Description | Implication in SAR |

| Binding Energy/Docking Score | A calculated value representing the predicted binding affinity (e.g., in kcal/mol). | A more negative score typically suggests stronger binding. Correlated with biological potency (e.g., IC50). |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and receptor. | The presence and strength of H-bonds with key residues often explain high affinity and selectivity. |

| Hydrophobic Interactions | Interactions between nonpolar groups of the ligand and receptor. | Crucial for the stability of the ligand-receptor complex, especially for ligands binding in hydrophobic pockets. |

| Binding Pose/Orientation | The specific 3D arrangement of the ligand within the active site. | Determines which functional groups of the ligand interact with which residues, explaining the effects of substitutions. |

Applications and Advanced Studies of N 2,4 Dichlorophenyl Hydrazinecarboxamide in Specialized Fields

Role as Precursors and Building Blocks in Organic Synthesis

Hydrazine (B178648) derivatives, including N-(2,4-dichlorophenyl)hydrazinecarboxamide, are recognized for their utility as versatile building blocks in organic synthesis. enamine.nethilarispublisher.comsigmaaldrich.com The presence of multiple reactive sites within the hydrazinecarboxamide moiety allows for its participation in a variety of chemical transformations, leading to the construction of more complex molecular architectures.

Synthesis of Complex Organic Molecules

The hydrazinecarboxamide functional group is a key component in the synthesis of various heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The condensation of hydrazines with carbonyl compounds is a fundamental reaction for the formation of heterocycles such as pyrazoles and triazoles. enamine.net While specific examples involving this compound are not extensively detailed in the provided research, the general reactivity pattern of hydrazine derivatives suggests its potential as a precursor for analogous heterocyclic systems.

The synthesis of complex organic molecules often relies on the sequential and controlled reaction of functionalized building blocks. Hydrazine derivatives can be acylated, alkylated, and undergo condensation reactions to form a wide array of products. enamine.net For instance, the synthesis of novel cymitquimica.comsemanticscholar.orgajol.infotriazolo[1,5-b] cymitquimica.comsemanticscholar.orgajol.inforesearchgate.nettetrazines has been achieved through the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment, which can be derived from hydrazine precursors. beilstein-journals.org This highlights the potential of compounds like this compound to serve as starting materials in the synthesis of high-nitrogen content heterocyclic systems, which are explored for their potential in medicinal chemistry. beilstein-journals.org

The table below illustrates the types of heterocyclic systems that can potentially be synthesized from hydrazine-based precursors.

| Precursor Type | Reagent | Resulting Heterocycle |

| Hydrazine Derivative | Dicarbonyl Compound | Pyrazole (B372694) |

| Hydrazine Derivative | Carbonyl Compound | Hydrazone |

| Acyl Hydrazine | Orthoesters | 1,3,4-Oxadiazole (B1194373) |

| Hydrazinecarboxamide Derivative | Phosgene (B1210022) Equivalent | 1,3,4-Oxadiazol-2-one |

Coordination Chemistry of Hydrazinecarboxamide Ligands

The field of coordination chemistry extensively utilizes ligands containing nitrogen and oxygen donor atoms, such as those found in hydrazinecarboxamide derivatives. These ligands can form stable complexes with a variety of metal ions, leading to compounds with interesting structural, spectroscopic, and potentially catalytic or biological properties. ajol.infomtct.ac.inmdpi.com

Design and Synthesis of Metal Complexes with Hydrazinecarboxamide Derivatives

The synthesis of metal complexes with hydrazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.orgresearchgate.net The resulting complexes can vary in stoichiometry and coordination geometry depending on the metal ion, the ligand structure, and the reaction conditions. mtct.ac.inisca.in For example, the synthesis of a Zn(II) complex with 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazine carboxamide was achieved by reacting equimolar quantities of the ligand and zinc chloride in ethanol. semanticscholar.orgresearchgate.net Similarly, transition metal complexes of hydrazones have been synthesized, demonstrating the versatility of this class of ligands in coordinating with various metal centers. mtct.ac.in

General Synthetic Route for Hydrazine-Based Ligand Metal Complexes: Ligand + Metal Salt → [Metal(Ligand)n]Complex

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes involving hydrazinecarboxamide-type ligands relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the ligand. mdpi.com Shifts in the vibrational frequencies of the C=O and N-H groups upon complexation can indicate their involvement in bonding to the metal center. nih.gov For instance, a shift to a lower frequency for the ν(N-H) band in the IR spectrum of a metal complex compared to the free ligand suggests coordination of the amino nitrogen. nih.gov

The following table summarizes common techniques used for the characterization of such metal complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of diamagnetic complexes. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |

| X-ray Crystallography | Definitive three-dimensional structure. |

| Magnetic Susceptibility | Electronic configuration and oxidation state of the metal. |

Ligand Properties and Chelation Behavior

Hydrazinecarboxamide derivatives can act as mono- or bidentate ligands, and in some cases, can bridge multiple metal centers. ajol.info The chelation behavior is largely dependent on the specific structure of the ligand and the nature of the metal ion. The presence of both a carbonyl oxygen and hydrazine nitrogens allows for the formation of stable chelate rings with metal ions. isca.in The coordination can occur through the oxygen atom of the carbonyl group and one of the nitrogen atoms of the hydrazine moiety. researchgate.net The 2,4-dichlorophenyl substituent in this compound would likely influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Agrochemical Research Aspects

The 2,4-dichlorophenyl moiety present in this compound is a common structural feature in a number of agrochemicals, most notably the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). orst.edu This structural similarity suggests that this compound could be investigated for potential herbicidal or plant growth regulatory activities. The mode of action of 2,4-D involves mimicking the plant hormone auxin, leading to uncontrolled cell division and growth in broadleaf weeds. orst.edu

Herbicidal Activity and Related Mechanisms (e.g., Shikimate pathway disruption)

While specific data on the herbicidal activity of this compound is not extensively documented in publicly available research, the broader class of hydrazide and hydrazonoyl derivatives has demonstrated notable herbicidal potential. nih.govresearchgate.net Research into these related compounds suggests that the herbicidal mechanism of action can be diverse and potent.

One of the primary mechanisms investigated in analogous compounds is the inhibition of photosynthetic electron transport (PET). nih.govresearchgate.net For instance, certain N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazide derivatives have shown significant PET inhibitory activity in spinach chloroplasts. nih.govresearchgate.net This disruption of photosynthesis is a common mode of action for many commercial herbicides. nih.govpurdue.eduresearchgate.netnih.govk-state.edu The process involves the herbicide binding to specific proteins within the photosystem II (PSII) complex, thereby blocking the flow of electrons and halting the production of energy needed for plant growth. nih.govresearchgate.net

The shikimate pathway, a crucial metabolic route in plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), is another key target for herbicides. nih.govbohrium.comnih.govmdpi.comresearchgate.net This pathway is absent in animals, making it an ideal target for selective herbicides. bohrium.comresearchgate.net The enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of this pathway, is the target of the widely used herbicide glyphosate. nih.govnih.gov While direct evidence of this compound inhibiting the shikimate pathway is yet to be established, the structural features of hydrazinecarboxamides could potentially allow for interaction with enzymes in this pathway. The disruption of this pathway leads to a deficiency in essential amino acids, ultimately causing plant death. nih.gov

The herbicidal effects of compounds containing the 2,4-dichlorophenyl group, such as the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), are well-documented. researchgate.netwikipedia.orgnih.govmt.govorst.edunih.gov 2,4-D functions as a synthetic auxin, causing uncontrolled cell division and growth in broadleaf weeds, leading to their eventual demise. nih.govmt.govorst.edu This highlights the potential contribution of the 2,4-dichlorophenyl moiety to the herbicidal profile of this compound.

Table 1: Herbicidal Activity of Selected Hydrazide Derivatives

| Compound Reference | Chemical Name | Target Organism | IC50 (µmol/dm³) | Mechanism of Action |

| 3e nih.gov | N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl chloride | Spinach Chloroplasts | 2.34 | Photosynthetic Electron Transport Inhibition |

| Diuron (standard) nih.gov | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Spinach Chloroplasts | 1.9 | Photosynthetic Electron Transport Inhibition |

This table presents data for compounds structurally related to this compound to illustrate the potential herbicidal activity of this chemical class.

Exploration of Novel Agrochemical Lead Compounds

The chemical scaffold of this compound serves as a promising starting point for the discovery of novel agrochemical lead compounds. nyxxb.cn The process of lead discovery involves synthesizing and screening a library of analogs to identify molecules with improved efficacy, selectivity, and environmental profiles. mdpi.com The structural diversity that can be introduced into the hydrazinecarboxamide framework allows for the fine-tuning of its biological activity.

By modifying the substituents on the phenyl ring or altering the carboxamide portion of the molecule, researchers can explore the structure-activity relationships (SAR) that govern herbicidal potency. For example, the synthesis of novel quinazolinone–phenoxypropionate hybrids has demonstrated that the type and position of substituent groups on the benzene (B151609) ring significantly impact herbicidal activity. mdpi.com This systematic approach can lead to the identification of new lead compounds with enhanced performance against a broader spectrum of weed species. nyxxb.cnmdpi.com The goal is to develop compounds that are highly effective at low application rates, possess favorable safety profiles for crops, and have minimal environmental impact. mdpi.com

Target Identification and Validation for Novel Therapeutic/Agrochemical Agents

A critical step in the development of new agrochemicals is the identification and validation of their molecular targets within the plant. researchgate.net For novel compounds like this compound and its analogs, this process is essential to understand their mechanism of action and to develop more effective and selective herbicides. mdpi.com

Target identification can be approached through several methods. Forward genetics, which involves screening for mutants that are resistant to the herbicide, can help pinpoint the affected gene and its corresponding protein. mdpi.com Conversely, reverse genetics and biochemical approaches, such as affinity chromatography using the herbicide as a ligand, can isolate the target protein directly.

Once a potential target is identified, validation is necessary to confirm that its inhibition is responsible for the herbicidal effect. researchgate.net This can be achieved by creating genetically modified plants with a less sensitive version of the target protein and observing if they exhibit resistance to the herbicide. Understanding the specific molecular target allows for a more rational design of subsequent herbicide analogs and helps in predicting potential resistance mechanisms in weeds. mdpi.com

Computational Design and Virtual Screening for New this compound Analogs

Computational chemistry has become an indispensable tool in modern agrochemical research, enabling the rapid and cost-effective design and screening of new herbicide candidates. bohrium.commdpi.comnih.govrsc.orgnih.govresearchgate.net For this compound, these computational approaches can accelerate the discovery of novel, more potent analogs.

Virtual screening involves the use of computer models to screen large libraries of virtual compounds against a specific biological target. bohrium.commdpi.comrsc.orgnih.govresearchgate.net If the three-dimensional structure of a target enzyme, such as one from the shikimate pathway, is known, molecular docking simulations can be used to predict how different analogs of this compound will bind to the active site. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed. In SBDD, the known structure of the target protein guides the design of complementary inhibitors. In LBDD, a model is built based on a set of known active and inactive molecules to predict the activity of new compounds. These computational methods, combined with traditional chemical synthesis and biological testing, create a powerful workflow for the efficient discovery of the next generation of herbicides. bohrium.com

Conclusion and Future Research Directions

Unaddressed Questions and Promising Avenues for Future Inquiry

The current lack of data presents a clear roadmap for future research. Foundational questions regarding the fundamental chemical and physical properties of N-(2,4-dichlorophenyl)hydrazinecarboxamide need to be addressed.

Key Unaddressed Questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound? What are its detailed spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic characteristics?

Chemical Reactivity: What is the stability of the compound under various conditions? What are its key reactions and potential for derivatization?

Biological Activity: Does this compound exhibit any herbicidal, fungicidal, antimicrobial, or other biological activities, given the properties of related compounds?

Mechanism of Action: If biologically active, what are the molecular mechanisms underlying its effects?

Role in Prostaglandin (B15479496) Synthesis: Can the anecdotal link to prostaglandin synthesis be substantiated through peer-reviewed research? What is the specific reaction and its efficiency?

Promising Avenues for Future Inquiry:

Agrochemical Screening: A primary avenue for investigation would be to screen this compound for herbicidal and fungicidal properties, drawing parallels from research on 2,4-D and other agrochemicals containing the 2,4-dichlorophenyl moiety.

Medicinal Chemistry Exploration: Given the broad spectrum of biological activities observed in hydrazine (B178648) derivatives, this compound could be a candidate for screening against various microbial and cancer cell lines.

Synthetic Methodology Development: Research into novel and efficient synthetic pathways would be valuable for enabling further studies.

Potential for Interdisciplinary Research and Applications

Should future research establish significant biological activity, this compound could become a focal point for interdisciplinary research.

Chemistry and Agriculture: Collaboration between synthetic chemists and plant scientists could lead to the development of new herbicides or plant growth regulators. Understanding the structure-activity relationship could guide the synthesis of more potent and selective analogues.

Chemistry and Medicine: If antimicrobial or anticancer properties are discovered, medicinal chemists, pharmacologists, and biochemists could work together to understand its mechanism of action, potential for drug development, and toxicological profile.

Materials Science: The properties of the molecule could be explored for applications in materials science, although this is a more speculative avenue at present.

Q & A

Q. What are the common synthetic routes for N-(2,4-dichlorophenyl)hydrazinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 2,4-dichloroaniline with hydrazinecarboxamide derivatives in ethanol under reflux, often with catalytic acetic acid to enhance reactivity . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent choice (ethanol for solubility and ease of crystallization), and reaction time (e.g., 18 hours at ambient temperature). Crystallization from ethanol yields pure crystals suitable for X-ray analysis (59% yield reported) . Monitoring via TLC or HPLC ensures reaction completion.

Q. How is FT-IR spectroscopy utilized in characterizing the structural features of this compound derivatives?

- Methodological Answer : FT-IR identifies functional groups through characteristic absorption bands. Key peaks include:

- N-H stretching : Broad bands near 3237–3265 cm⁻¹ for hydrazine and amide groups .

- C=O stretching : Strong signals at 1686–1690 cm⁻¹ for amide carbonyls .

- C-Cl vibrations : Peaks at 1087 cm⁻¹ confirm aromatic chlorination .

- C=S stretching (in thiourea analogs): 1177–1182 cm⁻¹ .

Baseline correction and comparison with reference spectra (e.g., PubChem data) validate assignments.

Advanced Research Questions

Q. What crystallographic approaches are employed to determine the molecular geometry of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from ethanol or DMF to obtain diffraction-quality crystals .

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with SHELXTL or SHELXL software for structure solution .

- Refinement : Full-matrix least-squares methods refine atomic positions, with R factors < 0.05 for high accuracy .

Disordered solvent molecules (e.g., DMF) are handled via PART instructions in SHELXL .

Q. How can computational methods like DFT be integrated with experimental data to analyze electronic properties?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G++(d,p)) predict electronic structures:

- HOMO-LUMO gaps : Correlate with reactivity; narrower gaps suggest higher electrophilicity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

- Validation : Overlay computed and experimental IR spectra to confirm accuracy (mean deviations < 10 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or derivative structures. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2,4-dichloro vs. 3-chloro analogs) .

- Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.